2-Bromo-5-methyl-N-(prop-2-yn-1-yl)benzamide
Description
2-Bromo-5-methyl-N-(prop-2-yn-1-yl)benzamide is a benzamide derivative characterized by a bromo substituent at the 2-position, a methyl group at the 5-position of the benzene ring, and a propargylamine (prop-2-yn-1-yl) group attached to the amide nitrogen. The bromo group enhances electrophilic reactivity, enabling cross-coupling reactions, while the propargyl moiety offers versatility in click chemistry and alkyne-based transformations .
Properties
IUPAC Name |
2-bromo-5-methyl-N-prop-2-ynylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-3-6-13-11(14)9-7-8(2)4-5-10(9)12/h1,4-5,7H,6H2,2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEMBJKTEPJFJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C(=O)NCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
2-Bromo-5-methyl-N-(prop-2-yn-1-yl)benzamide has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-Bromo-5-methyl-N-(prop-2-yn-1-yl)benzamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific target.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
The following table summarizes key structural and functional differences between 2-bromo-5-methyl-N-(prop-2-yn-1-yl)benzamide and related compounds:
Key Comparative Insights
Reactivity and Synthetic Utility The bromo group in the target compound facilitates Suzuki or Ullmann couplings, distinguishing it from derivatives with chloro or hydroxyl groups (e.g., 5-Chloro-2-hydroxy-N-(prop-2-yn-1-yl)benzamide) . The propargyl group enables Cu-catalyzed azide-alkyne cycloaddition (CuAAC), a feature shared with 4-(2-bromoacetyl)-N-(prop-2-yn-1-yl)benzamide but absent in non-alkynylated analogs like 2-Bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide .
Biological Activity Compounds with heterocyclic substituents (e.g., pyrazole in , indole in ) exhibit pronounced bioactivity, while the target compound’s methyl and bromo groups may favor metabolic stability over direct therapeutic effects.
Physical Properties
- The methyl group in the target compound increases hydrophobicity compared to hydroxylated analogs (e.g., 5-Chloro-2-hydroxy-N-(prop-2-yn-1-yl)benzamide), impacting solubility and bioavailability .
- Fluorinated derivatives (e.g., 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide) show higher membrane permeability due to fluorine’s electronegativity .
Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
